Cas no 71798-30-6 (1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,3-ジメチル-8-(2-メチルピペリジン-1-イル)メチル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、キサンチン骨格を有する複素環式化合物です。その分子構造は、中枢神経系に作用する薬理活性を示す可能性が示唆されており、特にアデノシン受容体への選択的結合能が注目されています。2位と6位のケトン基、および8位の2-メチルピペリジン置換基が立体電子効果を最適化し、生体利用効率の向上が期待されます。本化合物は高い脂溶性を示し、血液脳関門透過性に優れる特長があります。また、合成経路における収率安定性が確認されており、再現性の高い製造プロセスが確立されています。

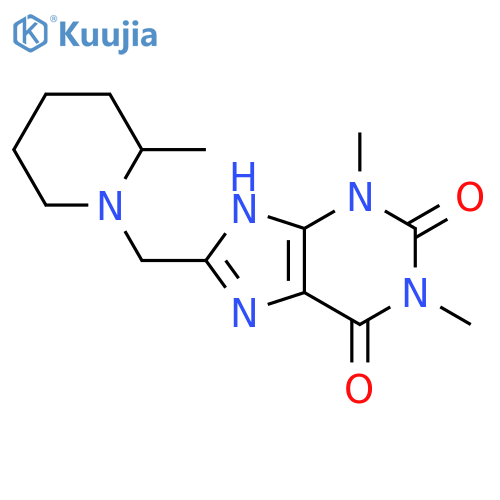

71798-30-6 structure

商品名:1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS番号:71798-30-6

MF:C14H21N5O2

メガワット:291.348842382431

CID:6145401

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 1,3-Dimethyl-8-(2-methyl-piperidin-1-ylmethyl)-3,7-dihydro-purine-2,6-dione

- 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-

-

- インチ: 1S/C14H21N5O2/c1-9-6-4-5-7-19(9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16)

- InChIKey: SPDOOKVSZUQHGN-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(N(C)C(=O)N(C)C2=O)NC=1CN1CCCCC1C

じっけんとくせい

- 密度みつど: 1.270±0.06 g/cm3(Predicted)

- ふってん: 512.8±56.0 °C(Predicted)

- 酸性度係数(pKa): 7.04±0.70(Predicted)

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1468-0050-2μmol |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 2μl |

$85.5 | 2023-07-06 | |

| Life Chemicals | F1468-0050-5μmol |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 5μl |

$94.5 | 2023-07-06 | |

| Life Chemicals | F1468-0050-20μmol |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 20μl |

$118.5 | 2023-07-06 | |

| Life Chemicals | F1468-0050-1mg |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 1mg |

$81.0 | 2023-07-06 | |

| Life Chemicals | F1468-0050-5mg |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 5mg |

$103.5 | 2023-07-06 | |

| Life Chemicals | F1468-0050-10μmol |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 10μl |

$103.5 | 2023-07-06 | |

| Life Chemicals | F1468-0050-75mg |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 75mg |

$312.0 | 2023-07-06 | |

| Life Chemicals | F1468-0050-4mg |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 4mg |

$99.0 | 2023-07-06 | |

| Life Chemicals | F1468-0050-25mg |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 25mg |

$163.5 | 2023-07-06 | |

| Life Chemicals | F1468-0050-50mg |

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

71798-30-6 | 90%+ | 50mg |

$240.0 | 2023-07-06 |

1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

71798-30-6 (1,3-dimethyl-8-(2-methylpiperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量